molecular formula C8H21N4OP B14430439 N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide CAS No. 83978-24-9

N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide

Cat. No.: B14430439
CAS No.: 83978-24-9
M. Wt: 220.25 g/mol
InChI Key: FUEGOSUAOGWMKZ-UHFFFAOYSA-N
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Description

N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide is an organophosphorus compound known for its unique structure and reactivity. This compound is characterized by the presence of a phosphanylidene group bonded to an acetamide moiety, with three dimethylamino groups attached to the phosphorus atom. It is a colorless liquid at room temperature and is soluble in various organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide typically involves the reaction of tris(dimethylamino)phosphine with acetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The process can be summarized as follows:

    Starting Materials: Tris(dimethylamino)phosphine and acetamide.

    Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., nitrogen or argon) at a temperature range of 0-25°C.

    Procedure: Tris(dimethylamino)phosphine is slowly added to a solution of acetamide in an appropriate solvent (e.g., tetrahydrofuran or dichloromethane). The mixture is stirred for several hours until the reaction is complete.

    Purification: The product is purified by distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Safety measures are implemented to handle the reactive intermediates and prevent exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide undergoes various chemical reactions, including:

    Oxidation: Reacts with oxygen to form corresponding oxides.

    Reduction: Can be reduced to form phosphine derivatives.

    Substitution: Undergoes nucleophilic substitution reactions with halides and other electrophiles.

Common Reagents and Conditions

    Oxidation: Typically carried out using oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: Commonly performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are conducted using halides (e.g., alkyl halides) in the presence of a base (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Forms phosphine oxides.

    Reduction: Produces phosphine derivatives.

    Substitution: Yields substituted phosphanylidene acetamide derivatives.

Scientific Research Applications

N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its phosphanylidene group is reactive and can participate in nucleophilic and electrophilic reactions, modulating the activity of target molecules.

Comparison with Similar Compounds

N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide is unique due to its specific structure and reactivity. Similar compounds include:

    Tris(dimethylamino)phosphine: A precursor in the synthesis of this compound.

    Hexamethylphosphoramide: Shares similar reactivity but differs in structure.

    Phosphine oxides: Formed as oxidation products of phosphines.

These compounds share some chemical properties but differ in their specific applications and reactivity profiles.

Properties

CAS No.

83978-24-9

Molecular Formula

C8H21N4OP

Molecular Weight

220.25 g/mol

IUPAC Name

N-[tris(dimethylamino)-λ5-phosphanylidene]acetamide

InChI

InChI=1S/C8H21N4OP/c1-8(13)9-14(10(2)3,11(4)5)12(6)7/h1-7H3

InChI Key

FUEGOSUAOGWMKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=P(N(C)C)(N(C)C)N(C)C

Origin of Product

United States

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